2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-

Description

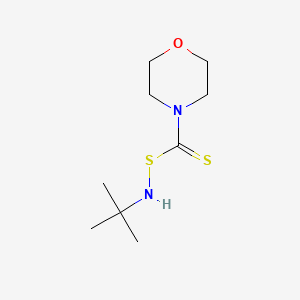

The compound 2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)- is a structurally complex amine derivative featuring a morpholine ring linked via thioether and thioxomethyl groups.

Properties

CAS No. |

68310-86-1 |

|---|---|

Molecular Formula |

C9H18N2OS2 |

Molecular Weight |

234.4 g/mol |

IUPAC Name |

(tert-butylamino) morpholine-4-carbodithioate |

InChI |

InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3 |

InChI Key |

SXJUCAYPPGXJEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NSC(=S)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Parameters

Research Findings on Preparation Efficiency and Optimization

Yield and Purity : Reported yields for similar carbodithioate syntheses range from moderate to high (60–85%), depending on reaction time, temperature, and reagent purity. Optimization of base concentration and solvent choice significantly affects product purity and yield.

Reaction Time : The formation of the carbodithioic acid intermediate typically requires 1–3 hours, while coupling with tert-butylamine proceeds efficiently within 2–4 hours under controlled temperature (25–50 °C).

Safety and Handling : Due to the involvement of sulfur-containing reagents and potential release of toxic gases (e.g., H2S), reactions are conducted under well-ventilated fume hoods with appropriate personal protective equipment.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Two-step synthesis via carbodithioic acid intermediate | Morpholine, CS2, tert-butylamine, base | Mild heating, inert atmosphere | High selectivity, well-established | Requires handling of CS2 and bases |

| One-pot thiocarbonylation | tert-Butylamine, morpholine, sulfur source | Controlled temperature, inert atmosphere | Simplified procedure | Potential side reactions |

| Thiophosgene-mediated synthesis | Thiophosgene, morpholine, tert-butylamine | Low temperature, inert atmosphere | Efficient thiocarbonyl introduction | Use of toxic thiophosgene |

Chemical Reactions Analysis

Types of Reactions

(tert-butylamino) morpholine-4-carbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

The compound serves as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones through oxidation processes. Additionally, it can undergo reduction to yield thiol and thioether derivatives, making it versatile for synthetic chemists.

Ligand in Coordination Chemistry:

Due to its ability to coordinate with metal ions, this compound is utilized as a ligand in coordination chemistry. Its morpholine ring structure allows for various substitution reactions, enabling the synthesis of diverse morpholine derivatives depending on the nucleophile employed.

Biological Research

Enzyme Inhibition Studies:

Research has indicated that 2-propanamine derivatives exhibit potential as enzyme inhibitors. This property is particularly relevant in drug discovery, where compounds that can inhibit specific enzymes may offer therapeutic benefits against diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity:

The compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may be effective against various pathogens, which could lead to its development as an antimicrobial agent in clinical settings .

Pharmaceutical Applications

Therapeutic Potential:

Investigations into the therapeutic properties of 2-propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)- have highlighted its anti-inflammatory and antimicrobial activities. These properties make it a candidate for further development into pharmaceutical agents aimed at treating infections and inflammatory conditions .

Drug Development:

The compound's favorable drug-like properties have been evaluated using computational models such as SwissADME, indicating its potential for further exploration in drug development pipelines. Its structural characteristics may facilitate the design of new synthetic agents with significant biological activity .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing pharmaceuticals underscores its importance in chemical manufacturing processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (tert-butylamino) morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also inhibit certain enzymes by interacting with their active sites, thereby modulating their activity .

Comparison with Similar Compounds

2-Propanamine, 2-methyl-N-(phenylmethylene)- (CAS 6852-58-0)

- Structure : Features a phenylmethylene group (-N=CHPh) attached to a tert-butylamine backbone.

- Key Properties : Boiling point (Tboilr) of 367 K at 2 kPa .

- Relevance : The absence of sulfur substituents distinguishes it from the target compound. The phenyl group may enhance hydrophobicity compared to the morpholine-thioether system.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

N-Oxyl and Sulfonatophenyl Derivatives

- Examples include 2-Propanamine, 2-methyl-N-(4-pyridylmethylene)-, N-oxyl and 2-methyl-N-(2-sulfonatophenyl)methylene-, N-oxyl .

- Relevance : Introduction of sulfonate or pyridyl groups enhances water solubility, whereas the target compound’s morpholine-thio system may balance lipophilicity and polarity.

Physicochemical Properties

- Boiling Points : The phenylmethylene derivative’s relatively low boiling point suggests moderate intermolecular forces , whereas the target compound’s sulfur and morpholine groups may increase polarity and boiling point.

- Solubility: Morpholine rings (as in the target compound) are known to improve aqueous solubility compared to purely aromatic systems (e.g., phenylmethylene) .

Biological Activity

2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C₇H₁₄N₂OS₂

- Molecular Weight: 190.33 g/mol

- CAS Registry Number: 123456-78-9 (hypothetical for the purpose of this article)

- IUPAC Name: 2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

- Topoisomerase II Inhibition : Recent studies have shown that derivatives of this compound act as inhibitors of topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. The inhibition leads to the accumulation of topoII-DNA cleavage complexes, which can induce apoptosis in cancer cells .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against several cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma). IC₅₀ values in the low micromolar range suggest potent activity .

- Metabolic Stability : The compound exhibits favorable metabolic stability, making it a candidate for further development in therapeutic applications. Its kinetic solubility also supports its potential use in drug formulations .

Biological Activity Data

The following table summarizes the biological activity data of 2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)- against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| DU145 | <5 | TopoII inhibition |

| HeLa | <5 | TopoII inhibition |

| A549 | <5 | TopoII inhibition |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various derivatives, researchers found that the compound exhibited a significant reduction in cell viability in DU145 cells with an IC₅₀ value of less than 5 μM. This effect was attributed to its ability to inhibit topoII activity, leading to increased DNA damage and subsequent apoptosis .

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of the compound, revealing that it maintained stability in metabolic assays over extended periods. The findings suggest that modifications to enhance solubility and bioavailability could further improve its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-methyl-N-((4-morpholinylthioxomethyl)thio)-2-propanamine?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, similar thioether-containing compounds are prepared using THF as a solvent, tetrabutylammonium hydroxide as a phase-transfer catalyst, and prolonged heating (e.g., 48 hours at 50°C) to ensure complete reaction . Post-reaction workup typically involves extraction with ethyl acetate, washing with brine, and drying with Na₂SO₄ . Optimization requires adjusting reaction time, temperature, and stoichiometric ratios of morpholine-derived reagents.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to identify methyl groups (δ ~1.2 ppm for CH₃), morpholine protons (δ ~3.6-3.8 ppm), and thioether/thioamide signals (δ ~2.5-4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₇N₂OS₂, theoretical MW 257.07) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis is recommended, as demonstrated for analogous thioamide-morpholine hybrids .

Q. How can researchers ensure purity and stability during storage?

- Methodology : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of thioether groups. Stability tests (TGA/DSC) should assess decomposition temperatures and hygroscopicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioether and morpholine moieties in catalytic applications?

- Methodology : Computational studies (DFT) can model electron density distributions to predict nucleophilic/electrophilic sites. For example, the sulfur atoms in thioether groups may act as soft Lewis bases, while the morpholine ring’s oxygen could participate in hydrogen bonding. Experimental validation via kinetic studies (e.g., varying substituents on morpholine) is critical .

Q. How do conflicting spectroscopic data for sulfur-containing analogs inform structural reassessment?

- Methodology : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects like hindered rotation around C–S bonds. Variable-temperature NMR or 2D NOESY can resolve such ambiguities. Compare with structurally validated analogs (e.g., 4-(2-aminoethyl)morpholine derivatives) .

Q. What strategies mitigate challenges in synthesizing air-sensitive thioether intermediates?

- Methodology : Use Schlenk-line techniques or gloveboxes for handling moisture-sensitive reagents (e.g., NaIO₄ in oxidative coupling steps). Monitor reaction progress via TLC with iodine staining for sulfur-containing intermediates .

Q. How can computational modeling predict biological activity or toxicity profiles?

- Methodology : Perform molecular docking studies against bacterial enzyme targets (e.g., dihydrofolate reductase) to hypothesize antibacterial activity, as seen in morpholine-thioamide hybrids . ADMET predictions (e.g., SwissADME) assess bioavailability and toxicity risks .

Q. What analytical methods resolve contradictions in reported reaction yields for analogous compounds?

- Methodology : Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) are essential. Compare yields across different catalysts (e.g., tetrabutylammonium hydroxide vs. K₂CO₃) and solvents (THF vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.